molecular formula C19H15N3S2 B2955935 5-[(E)-2-({[1,1'-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 338751-28-3

5-[(E)-2-({[1,1'-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B2955935
CAS No.: 338751-28-3
M. Wt: 349.47
InChI Key: BUVMQDNPOJMONK-VAWYXSNFSA-N
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Description

5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a complex organic compound with a unique structure that combines biphenyl, thiazole, and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The biphenyl moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-({[1,1’-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its combination of biphenyl, thiazole, and nitrile functionalities, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S2/c1-23-19-16(13-20)18(24-22-19)11-12-21-17-10-6-5-9-15(17)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVMQDNPOJMONK-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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